(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

asymmetric synthesis α-hydroxy ketone enolate oxidation

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CAS 104322-63-6, C₁₀H₁₅NO₃S, MW 229.30, mp 172–174 °C, [α]²⁸/D +45° in chloroform) is a crystalline, enantiomerically pure N-sulfonyloxaziridine belonging to the Davis oxaziridine family. Derived from inexpensive (1S)-(+)-10-camphorsulfonic acid, it serves as a neutral, aprotic, electrophilic oxygen-transfer reagent for reagent-controlled asymmetric oxidation.

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
Cat. No. B7908627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
InChIInChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m1/s1
InChIKeyGBBJBUGPGFNISJ-YDQXZVTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-(+)-(10-Camphorsulfonyl)oxaziridine: Chiral Davis Oxaziridine for Asymmetric Oxidation — CAS 104322-63-6 Procurement Guide


(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CAS 104322-63-6, C₁₀H₁₅NO₃S, MW 229.30, mp 172–174 °C, [α]²⁸/D +45° in chloroform) is a crystalline, enantiomerically pure N-sulfonyloxaziridine belonging to the Davis oxaziridine family . Derived from inexpensive (1S)-(+)-10-camphorsulfonic acid, it serves as a neutral, aprotic, electrophilic oxygen-transfer reagent for reagent-controlled asymmetric oxidation [1]. Its three-membered oxaziridine ring, fused to the camphor skeleton via a sulfonyl tether, imposes a rigid chiral environment that governs enantioselectivity in the α-hydroxylation of prochiral enolates, asymmetric sulfoxidation, and non-aqueous oligonucleotide synthesis [2]. Both enantiomers are commercially available, enabling access to either antipodal product with predictable stereochemical outcome [1].

Why (1S)-(+)-(10-Camphorsulfonyl)oxaziridine Cannot Be Simply Replaced by Other N-Sulfonyloxaziridines or Generic Oxidants


Camphorsulfonyl-based oxaziridines are not interchangeable. Despite sharing the same core scaffold, structurally related derivatives exhibit enantioselectivity ranges that span from nearly racemic to >95% ee on identical substrates. The parent (1S)-(+)-(10-camphorsulfonyl)oxaziridine (2a) yields 3–80% ee for sulfide oxidations, whereas its 8,8-dichloro analog (2b) gives 56–74% ee and the 8-oxo derivative (2c) gives only 5–62% ee, with all three being substrate-specific [1]. In proton pump inhibitor synthesis, four different camphorsulfonyl oxaziridines produced rabeprazole ee values ranging from 19.3% to 85.7% under identical DBU-salt conditions [2]. Furthermore, generic oxidants such as iodine/water systems cause catastrophic degradation of sensitive oligonucleotide modifications (e.g., DBCO, 7-deaza-dG, 2-amino-dA), a problem that (1S)-(+)-(10-camphorsulfonyl)oxaziridine uniquely circumvents as a non-aqueous, anhydrous oxidant [3]. Selecting the wrong oxaziridine derivative—or a generic oxidant—can reduce enantiomeric excess by 40–70 percentage points or destroy the target molecule entirely.

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine: Quantitative Differentiation Evidence Against Closest Analogs and Generic Alternatives


Enantioselective α-Hydroxylation of Prochiral Ketone Enolates: Trisubstituted vs. Tetrasubstituted Substrate Scope

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine delivers good to excellent enantioselectivities for trisubstituted ketone enolates (60–95% ee), while tetrasubstituted enolates give substantially lower ee (21–30%) within the same study [1]. This establishes a clear, quantifiable substrate-scope boundary that directly informs procurement decisions: the reagent is best suited for trisubstituted enolate substrates. Sodium enolates oxidized at −78 °C gave both higher yields and higher stereoselectivities than the corresponding lithium or zinc enolates, which required warming to higher temperatures for complete conversion [1]. This counterion effect is not observed with non-camphorsulfonyl oxaziridines such as 2-(phenylsulfonyl)-3-phenyloxaziridine, which lacks intrinsic chirality and requires external chiral auxiliaries [2].

asymmetric synthesis α-hydroxy ketone enolate oxidation Davis oxidation

Oligonucleotide Synthesis: Preservation of Iodine-Sensitive Modified Nucleosides vs. Standard Iodine Oxidation

In solid-phase oligonucleotide synthesis, (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO, 0.5 M in acetonitrile, 3-minute oxidation time) preserves iodine-sensitive modifications that are substantially degraded by the standard 0.02 M iodine/THF/water/pyridine oxidizer. For a 16-mer oligonucleotide containing six 2-amino-dA incorporations, iodine oxidation yielded only 13% full-length product by RP HPLC area, whereas CSO oxidation raised the full-length product to over 60%—a >4.6-fold improvement [1]. For 7-deaza-dG-containing oligonucleotides, iodine oxidation caused substantial degradation evidenced by support discoloration and truncated failure peaks, while CSO oxidation produced a normal HPLC profile indistinguishable from that of unmodified oligos, with enzymatic digestion confirming no base modification [2]. For DBCO-dT-modified 63-mers, iodine oxidation caused dramatic DBCO cleavage (confirmed by MS), whereas CSO oxidation preserved intact DBCO moieties with the target mass verified by deconvolved electrospray MS [3]. Tert-butyl hydroperoxide, the historical non-aqueous alternative, requires fresh preparation before each use due to instability, whereas 0.5 M CSO in acetonitrile is a stable, ready-to-use solution [3].

oligonucleotide synthesis non-aqueous oxidation modified nucleosides solid-phase DNA synthesis

Asymmetric Synthesis of Chiral Proton Pump Inhibitors: DBU-Salt Method with Oxaziridine Derivative Comparison

In the DBU-salt-mediated asymmetric sulfoxidation of rabeprazole sulfide, four camphorsulfonyl oxaziridine derivatives were directly compared under identical conditions. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (oxaziridine 1, the parent compound) gave rabeprazole with 75.52% ee (entry 9, Table 2), and the ee could be further upgraded to 97–99% during workup by precipitation of the enantiomerically enriched product [1]. Its antipode, (1R)-(−)-(10-camphorsulfonyl)oxaziridine (oxaziridine 2), gave rabeprazole with 85.71% ee (S). In stark contrast, the 8,8-dichloro derivative (oxaziridine 3) gave only 37.95% ee (S), and a non-camphorsulfonyl oxaziridine (oxaziridine 7) gave omeprazole with merely 19.3% ee (R) [1]. Critically, the imine byproduct (camphorsulfonyl imine) was recovered in 94.7% yield by simple filtration and can be re-oxidized to regenerate the oxaziridine, providing a cost-effective recycling pathway that none of the comparator oxaziridine derivatives were reported to offer with comparable efficiency [1]. Traditional metal-catalyzed methods (Kagan–Modena Ti(OiPr)₄/(S,S)-diethyl tartrate) for the same substrates suffer from sulfone over-oxidation and dramatically reduced ee when DBU is used as base, whereas the DBU–oxaziridine protocol is base-compatible and metal-free [1].

proton pump inhibitor asymmetric sulfoxidation rabeprazole lansoprazole process chemistry

Solid-Phase Phosphonoacetate Oligonucleotide Synthesis: Quantitative Oxidation Efficiency

In the solid-phase synthesis of phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides, (1S)-(+)-(10-camphorsulfonyl)oxaziridine quantitatively oxidizes phosphinoacetate coupling products to the corresponding P(V) phosphonoacetate linkages at each synthesis cycle. This enables an average per-cycle coupling efficiency of greater than 97%, producing mixed-sequence modified oligonucleotides suitable for purification by reverse-phase HPLC and characterization by ³¹P NMR and MALDI/TOF mass spectroscopy [1]. The alternative oxidant evaluated in the same study, 3H-1,2-benzodithiol-3-one-1,1-dioxide, also achieved quantitative oxidation; however, the camphorsulfonyl oxaziridine is preferred for phosphonoacetate chemistry because it is non-aqueous and avoids the hydrolytic instability issues that plague aqueous iodine-based oxidizers with the phosphonite internucleotide linkage [1]. The resulting phosphonoacetate-modified oligonucleotides are stable toward snake venom phosphodiesterase hydrolysis and stimulate RNase H1 activity, properties essential for antisense therapeutic applications [1].

phosphonoacetate oligonucleotide solid-phase synthesis PACE chemistry antisense therapeutics

Synthesis Advantage: Single Diastereomer Product Without Chromatographic Separation vs. Other N-Sulfonyloxaziridines

A critical practical advantage of (1S)-(+)-(10-camphorsulfonyl)oxaziridine over other classes of N-sulfonyloxaziridines is that oxidation of the (camphorsulfonyl)imine precursor occurs exclusively from the sterically accessible endo face, yielding a single oxaziridine diastereomer. Separation of oxaziridine diastereoisomers—a well-documented problem for N-sulfamyloxaziridines (type 1)—is entirely unnecessary for the camphorsulfonyl series [1]. The compound is prepared in four steps from inexpensive (1S)-(+)-10-camphorsulfonic acid in 77% overall yield on a preparative scale, with the key sulfonamide intermediate obtained in >95% yield [2]. This contrasts with the 8,8-dichloro derivative, which requires additional synthetic steps (chlorination of the camphor skeleton) that increase cost and reduce overall yield. The parent compound thus offers the most favorable balance of synthetic accessibility, diastereomeric purity, and cost among the camphorsulfonyl oxaziridine family [1].

oxaziridine synthesis diastereomer separation camphor-derived chiral auxiliary process scalability

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine: Evidence-Backed Research and Industrial Deployment Scenarios


Asymmetric α-Hydroxylation of Trisubstituted Prochiral Ketone Enolates for α-Hydroxy Carbonyl Intermediates

When the synthetic target requires enantiomerically enriched α-hydroxy ketones, esters, or amides from prochiral ketone precursors, (1S)-(+)-(10-camphorsulfonyl)oxaziridine is the reagent of choice for trisubstituted enolate substrates (60–95% ee achievable). Sodium enolates generated at −78 °C in THF provide optimal stereoselectivities. Procurement should be paired with the (1R)-(−) enantiomer when the opposite product configuration is needed, as both antipodes are commercially available and predictably deliver opposite stereochemical outcomes . This scenario is directly supported by the Davis 1990 JACS study and has been validated in natural product total synthesis, including the diastereoselective double hydroxylation toward trichodermatide A and the hindered hydroxylation in crotophorbolone synthesis .

Solid-Phase Synthesis of Therapeutic Oligonucleotides Containing Iodine-Sensitive Modified Nucleosides or Non-Native Backbones

For automated DNA/RNA synthesizer protocols involving 7-deaza-dG, 2-amino-dA, DBCO-dT, inosine, or phosphonoacetate (PACE) backbone modifications, 0.5 M (1S)-(+)-(10-camphorsulfonyl)oxaziridine in anhydrous acetonitrile (3-minute oxidation wait step) is the only demonstrated non-aqueous oxidizer that prevents modification degradation while maintaining coupling efficiency >97%. This scenario is validated by Glen Research technical reports demonstrating: (i) >4.6-fold improvement in full-length product for 2-amino-dA oligos vs. iodine; (ii) complete preservation of 7-deaza-dG with no base modification; (iii) intact DBCO-dT in 63-mer synthesis confirmed by mass spectrometry; and (iv) quantitative PACE oxidation at each cycle .

Industrial-Scale Asymmetric Synthesis of Chiral Proton Pump Inhibitors (Rabeprazole, Lansoprazole, Omeprazole) with Imine Recycling

For process development and kilo-scale manufacturing of enantiopure proton pump inhibitors (PPIs), the DBU-salt protocol using (1S)-(+)-(10-camphorsulfonyl)oxaziridine delivers rabeprazole with 75.52% initial ee, upgradable to 97–99% ee upon workup. The camphorsulfonyl imine byproduct is recovered in 94.7% yield by simple filtration and can be re-oxidized to regenerate the oxaziridine, substantially reducing reagent cost per batch. The (1R)-(−) enantiomer provides access to the opposite PPI enantiomer (e.g., esomeprazole, (S)-omeprazole) with analogous performance. This process is metal-free, uses IPA as a Class 3 solvent per ICH guidelines, and operates under mild conditions (25–30 °C), making it suitable for cGMP pharmaceutical manufacturing .

Chiral Sulfoxide Synthesis via Enantioselective Sulfide Oxidation for Research-Grade Chiral Building Blocks

When a research program requires enantioenriched sulfoxides as chiral auxiliaries or synthetic intermediates, (1S)-(+)-(10-camphorsulfonyl)oxaziridine provides an aprotic, neutral oxidation pathway that avoids the over-oxidation to sulfones commonly encountered with metal-catalyzed methods (e.g., Kagan–Modena Sharpless-type Ti-catalyzed oxidation). Although the parent oxaziridine shows substrate-dependent ee (3–80% range across diverse sulfide substrates), its operational simplicity, commercial availability of both enantiomers, and compatibility with acid- and base-sensitive substrates make it the preferred first-line screening reagent for chiral sulfoxide methodology development. For substrates where higher ee is required, the 8,8-dichloro derivative (56–74% ee range) may be evaluated as a follow-up, but the parent compound's lower cost and simpler synthesis justify its use in initial optimization .

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